

GRP-60367 Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GRP-60367 hydrochloride

Cat. No.: B10824719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes currently available public information on **GRP-60367 hydrochloride**. Detailed proprietary data on its solubility and stability profile is limited. The experimental protocols described herein are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction

GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the rabies virus (RABV).^{[1][2][3]} It functions as a viral entry inhibitor by specifically targeting the RABV glycoprotein (G protein), a critical component for the virus's entry into host cells.^{[1][4]} With nanomolar potency against certain RABV strains, **GRP-60367 hydrochloride** presents a promising avenue for the development of novel antiviral therapies.^{[1][3][4]} This technical guide provides a consolidated overview of the known solubility and stability characteristics of **GRP-60367 hydrochloride**, intended to aid researchers in its handling, formulation, and experimental design.

Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ ClN ₃ O ₂	[4]
Molecular Weight	389.92 g/mol	[4]
Appearance	Solid, Off-white to light yellow	[4]
CAS Number	2803211-60-9	[4]

Solubility Profile

The hydrochloride salt form of GRP-60367 is noted to possess enhanced water solubility and stability compared to its free base form. Quantitative aqueous solubility data is not publicly available. The compound's solubility has been primarily characterized in organic solvents and for in vivo formulations.

Solubility in Organic Solvents

Solvent	Concentration	Method	Notes	Source
DMSO	250 mg/mL (641.16 mM)	-	Requires sonication. Hygroscopic DMSO can negatively impact solubility.	[4]

Solubility in In Vivo Formulations

The following protocols have been reported to yield clear solutions for in vivo use.

Formulation Vehicle	Final Concentration	Protocol	Source
DMSO, PEG300, Tween-80, Saline	≥ 2.08 mg/mL	Add 100 μ L of a 20.8 mg/mL DMSO stock to 400 μ L PEG300. Mix. Add 50 μ L Tween-80. Mix. Add 450 μ L Saline to a final volume of 1 mL.	[4]
DMSO, SBE- β -CD, Saline	≥ 2.08 mg/mL	Add 100 μ L of a 20.8 mg/mL DMSO stock to 900 μ L of 20% SBE- β -CD in Saline. Mix.	[4]
DMSO, Corn oil	≥ 2.08 mg/mL	Add 100 μ L of a 20.8 mg/mL DMSO stock to 900 μ L of Corn oil. Mix. (Note: Use with caution for dosing periods exceeding two weeks).	[4]

Stability Profile

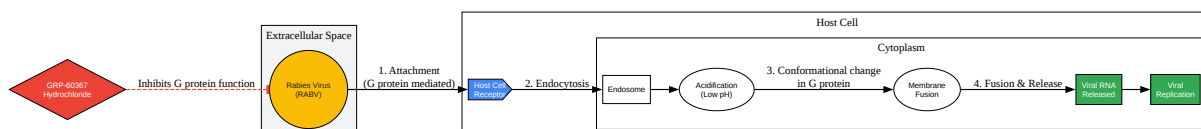
Detailed stability data from forced degradation studies are not publicly available. The following recommendations are based on supplier datasheets.

Storage Conditions

Form	Temperature	Duration	Notes	Source
Solid	4°C	-	Store in a sealed container, away from moisture.	[4]
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.	[4]
In Solvent	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[4]

Mechanism of Action: RABV Entry Inhibition

GRP-60367 hydrochloride acts by directly targeting the RABV G protein, which is essential for the initial stages of viral infection. The G protein mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes. By interfering with the function of the G protein, **GRP-60367 hydrochloride** effectively blocks the entry of the virus into the host cell's cytoplasm.



[Click to download full resolution via product page](#)

Caption: Rabies virus entry pathway and the inhibitory action of **GRP-60367 hydrochloride**.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a hydrochloride salt compound like GRP-60367. These should be considered as templates and require optimization and validation.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

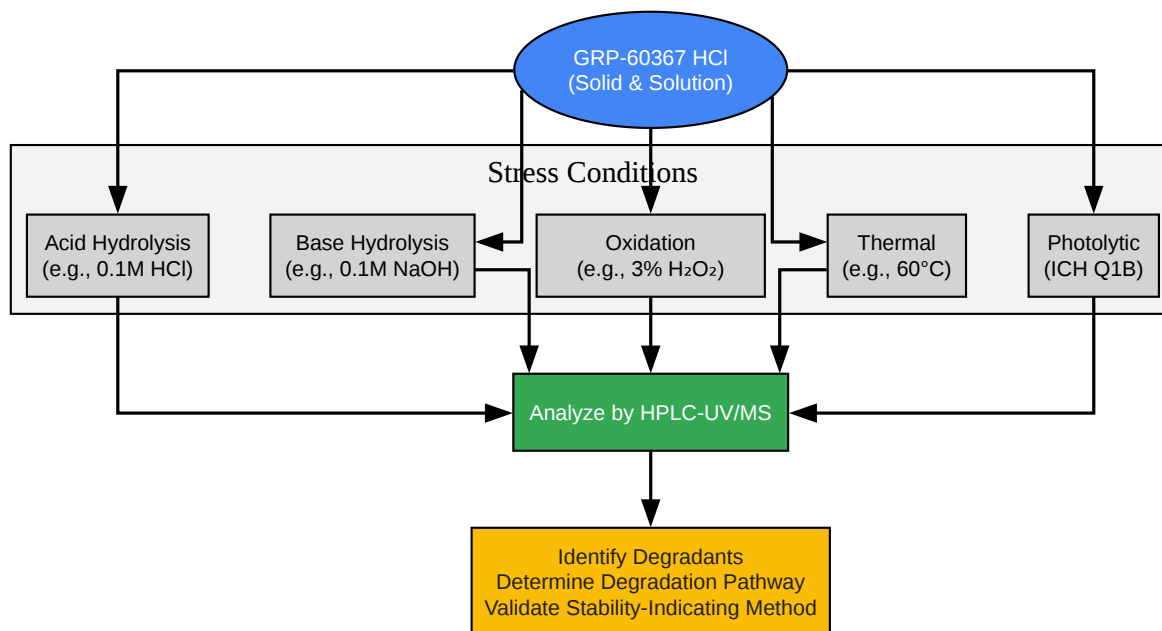
Caption: Workflow for aqueous solubility determination.

Methodology:

- Add an excess amount of **GRP-60367 hydrochloride** to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
- Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the suspension to settle.
- Carefully withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
- Dilute the filtrate with an appropriate solvent and quantify the concentration of **GRP-60367 hydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The solubility is reported as the concentration of the compound in the clear filtrate.

Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.^{[5][6]}



[Click to download full resolution via product page](#)

Caption: General workflow for forced degradation studies.

Methodology:

- Preparation of Samples: Prepare solutions of **GRP-60367 hydrochloride** in an appropriate solvent. For solid-state studies, use the neat powder.
- Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before analysis.
- Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

- Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).
- Photostability: Expose the solid drug and drug solution to light as per ICH Q1B guidelines (a combination of visible and UV light).
- Analysis: At various time points, analyze the stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to separate and identify the parent compound and any degradation products.
- Method Validation: The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient in the presence of its degradation products.^{[7][8][9]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. immune-system-research.com [immune-system-research.com]
- 2. amsbio.com [amsbio.com]
- 3. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questjournals.org [questjournals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GRP-60367 Hydrochloride: A Technical Guide to its Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10824719#grp-60367-hydrochloride-solubility-and-stability-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com